4-Bromo-2-(difluoromethyl)-1H-indole

Structure-Activity Relationship (SAR) Anti-inflammatory drug discovery Bromoindole positional isomers

4-Bromo-2-(difluoromethyl)-1H-indole (CAS 1784840-66-9) is a di-substituted indole derivative combining a C4 bromine atom with a C2 difluoromethyl (-CF2H) group. This heterocyclic scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the bromine enables transition metal-catalyzed cross-coupling reactions and the difluoromethyl group acts as a lipophilic hydrogen-bond donor with potential metabolic stability benefits.

Molecular Formula C9H6BrF2N
Molecular Weight 246.05 g/mol
Cat. No. B12961093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(difluoromethyl)-1H-indole
Molecular FormulaC9H6BrF2N
Molecular Weight246.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)C(F)F)C(=C1)Br
InChIInChI=1S/C9H6BrF2N/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,9,13H
InChIKeyXSBMSTIJICQGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(difluoromethyl)-1H-indole: A Dual-Functionalized Heterocyclic Building Block for Drug Discovery & Chemical Biology


4-Bromo-2-(difluoromethyl)-1H-indole (CAS 1784840-66-9) is a di-substituted indole derivative combining a C4 bromine atom with a C2 difluoromethyl (-CF2H) group. This heterocyclic scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the bromine enables transition metal-catalyzed cross-coupling reactions and the difluoromethyl group acts as a lipophilic hydrogen-bond donor with potential metabolic stability benefits . The compound is commercially available with a standard purity specification of 98% .

Why Generic Indole Building Blocks Cannot Substitute 4-Bromo-2-(difluoromethyl)-1H-indole in Lead Optimization


In-class indole derivatives cannot be casually interchanged for this compound due to the synergistic electronic and steric effects of its specific substitution pattern. The position of the bromine atom on the indole ring profoundly influences both reactivity in cross-coupling reactions and biological target interactions [1]. Similarly, the replacement of the C2-CF2H group with a methyl (-CH3) or trifluoromethyl (-CF3) group alters lipophilicity, hydrogen-bonding capacity, and metabolic stability in ways that can compromise a lead series . The following quantitative evidence demonstrates exactly where and how this compound differs from its closest analogs.

Quantitative Evidence Guide: How 4-Bromo-2-(difluoromethyl)-1H-indole Compares to Its Closest Analogs


Positional Isomer Differentiation: The Critical Role of Bromine Position on the Indole Scaffold

In a systematic structure-activity relationship (SAR) study of brominated indoles, the position of the bromine atom on the indole/indoline ring significantly affected biological activity, with a clear rank order of 5-Br > 6-Br > 7-Br for NO, TNFα, and PGE2 inhibition [1]. While the study evaluated mono-brominated indoles and isatins, it establishes a class-level principle that the 4-bromo position (as in the target compound) is a distinct regioisomer with its own electronic and steric profile. This positional dependence means that substituting 4-Bromo-2-(difluoromethyl)-1H-indole with its 5-bromo or 6-bromo isomer will alter the vector and electronics of subsequent cross-coupling products, potentially leading to divergent biological outcomes.

Structure-Activity Relationship (SAR) Anti-inflammatory drug discovery Bromoindole positional isomers

Lipophilicity and Hydrogen-Bonding Profile: CF2H vs. CH3 vs. CF3 Substitution at C2

The C2-difluoromethyl (-CF2H) group in 4-Bromo-2-(difluoromethyl)-1H-indole provides a calculated LogP of 3.868 and a Topological Polar Surface Area (TPSA) of 15.79 Ų . In contrast, the corresponding 2-methyl analog (4-bromo-2-methyl-1H-indole) would be expected to have a lower LogP and lack hydrogen-bond donor capacity. The difluoromethyl group is a well-established lipophilic hydrogen-bond donor (pKa ~13-14 for the C-H bond) and a bioisostere of thiol, hydroxyl, or amino groups [1], whereas a trifluoromethyl (-CF3) group at the same position increases lipophilicity further but eliminates hydrogen-bond donating ability. This precise balance of logP and H-bonding is critical for optimizing ADME properties in lead compounds.

Drug design Lipophilicity optimization Bioisosterism

Synthetic Utility: 4-Bromo Position Enables Regioselective Cross-Coupling Chemistry

The bromine atom at the 4-position of the indole ring is a reactive handle for palladium-catalyzed cross-coupling reactions. In a study on Suzuki-Miyaura couplings involving 4-bromoindole, the reaction proceeded without protection of the indole N-H group, yielding bi-aryl products in moderate to excellent yields under mild, phosphine-free conditions [1]. In contrast, 5-bromoindole and 6-bromoindole regioisomers exhibit different reactivity profiles due to altered electron density distribution on the indole ring. The 4-position offers a unique steric environment adjacent to the indole nitrogen, which can influence coupling efficiency and regioselectivity in subsequent functionalization steps.

Suzuki-Miyaura coupling C-C bond formation Regioselective functionalization

Metabolic Stability Advantage of the Difluoromethyl Group in Indole-Based Drug Candidates

The difluoromethyl (-CF2H) group is widely recognized to enhance metabolic stability compared to methyl (-CH3) or unsubstituted positions in heterocyclic scaffolds. In comparative studies of fluorinated vs. non-fluorinated indoles, the incorporation of a CF2H group at the 2-position reduces the rate of oxidative metabolism at that site [1]. Specifically, the C-F bonds are resistant to CYP450-mediated oxidation, and the electron-withdrawing nature of the CF2H group can deactivate adjacent positions toward oxidative metabolism. This provides a class-level metabolic stability advantage for 4-Bromo-2-(difluoromethyl)-1H-indole over its 2-methyl or 2-unsubstituted analogs when used as building blocks for drug candidates.

Metabolic stability CYP450 oxidation Fluorine substitution effects

Commercial Availability and Purity Benchmarking of 4-Bromo-2-(difluoromethyl)-1H-indole vs. Positional Isomers

4-Bromo-2-(difluoromethyl)-1H-indole is available from multiple suppliers with a standard certified purity of 98% (by HPLC and NMR) , matching the purity specifications of its 5-bromo and 6-bromo positional isomers (98% each) . All three isomers share the same molecular formula (C9H6BrF2N) and molecular weight (246.05 g/mol). The key procurement differentiator is not purity, but the distinct regioisomeric identity of the 4-bromo derivative, which determines the vector of subsequent chemical elaborations and the shape of the final target molecules.

Chemical procurement Purity specification Supplier comparison

Optimal Application Scenarios for 4-Bromo-2-(difluoromethyl)-1H-indole Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring C4 Vector Elaboration

Use 4-Bromo-2-(difluoromethyl)-1H-indole when the synthetic route demands a cross-coupling handle at the 4-position of the indole. The bromine position significantly affects biological activity, as demonstrated by positional SAR studies on brominated indoles [1]. The 4-bromo isomer provides a distinct vector for Suzuki or other cross-coupling reactions, enabling access to chemical space that 5- or 6-bromo isomers cannot reach.

Drug Discovery Programs Targeting Tuned Lipophilicity and Hydrogen-Bonding

Select this compound when the target product profile requires a calculated LogP around 3.8 with a single hydrogen-bond donor from the substituent [1]. The difluoromethyl group offers a unique balance of lipophilicity and H-bonding that neither methyl (lower LogP, no H-bond donor) nor trifluoromethyl (higher LogP, no H-bond donor) can provide . This is particularly relevant for CNS drug candidates where molecular weight, LogP, and H-bond donor count are critical parameters.

Synthesis of Fluorinated Indole Libraries via Protection-Free Cross-Coupling

Employ this compound as a core scaffold for generating diverse fluorinated indole libraries via Suzuki-Miyaura or other palladium-catalyzed couplings. The 4-bromoindole scaffold has demonstrated effective coupling under mild, phosphine-free conditions without requiring N-H protection [1]. The combination of the C4-bromo handle and C2-CF2H group allows for systematic exploration of two independent vectors in parallel library synthesis.

Building Block for Metabolically Stable Drug Candidates

Incorporate this compound into drug candidate structures where metabolic stability at the indole C2 position is a concern. The difluoromethyl group resists CYP450-mediated oxidation and can reduce metabolic clearance compared to methyl analogs [1]. While direct data for this specific compound is limited, the class-level advantage of CF2H over CH3 groups at heterocyclic positions supports its use in lead series where in vitro microsomal stability data for methyl analogs indicates a liability.

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